molecular formula C29H31N5O3S B12137835 1-[(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide

1-[(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide

Cat. No.: B12137835
M. Wt: 529.7 g/mol
InChI Key: VIDACBZRFJQQPE-BWAHOGKJSA-N
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Description

1-[(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The key steps may include:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the thiazole ring via condensation reactions.
  • Coupling of the piperidine ring with the carboxamide group.
  • Final assembly of the compound through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be investigated for its potential as a bioactive molecule. Its interactions with biological targets could be studied to understand its effects on cellular processes.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. It might be tested for activity against various diseases or conditions, such as cancer, inflammation, or infections.

Industry

In industry, the compound could be used in the development of new materials or as a component in chemical processes. Its unique properties might make it suitable for applications in coatings, adhesives, or other industrial products.

Mechanism of Action

The mechanism of action of 1-[(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide would depend on its specific interactions with molecular targets. These could include:

    Binding to enzymes or receptors: The compound might inhibit or activate specific enzymes or receptors, leading to changes in cellular signaling pathways.

    Modulation of gene expression: The compound could influence the expression of specific genes, affecting cellular functions and processes.

    Interaction with cellular membranes: The compound might interact with cellular membranes, altering their properties and affecting cell function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other molecules with pyrazole, thiazole, and piperidine rings. Examples could be:

  • 1-[(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide analogs with different substituents.
  • Compounds with similar ring structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This unique arrangement gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C29H31N5O3S

Molecular Weight

529.7 g/mol

IUPAC Name

1-[(5Z)-5-[[3-(3-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C29H31N5O3S/c1-2-3-16-37-24-11-7-8-21(17-24)26-22(19-34(32-26)23-9-5-4-6-10-23)18-25-28(36)31-29(38-25)33-14-12-20(13-15-33)27(30)35/h4-11,17-20H,2-3,12-16H2,1H3,(H2,30,35)/b25-18-

InChI Key

VIDACBZRFJQQPE-BWAHOGKJSA-N

Isomeric SMILES

CCCCOC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCC(CC4)C(=O)N)C5=CC=CC=C5

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCC(CC4)C(=O)N)C5=CC=CC=C5

Origin of Product

United States

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